Sulfur vs. Oxygen Heterocycle: Calculated Lipophilicity and Electronic Differentiation of Tetrahydrothiopyran over Tetrahydropyran
The target compound incorporates a tetrahydro-2H-thiopyran (thiane) ring, whereas the closest disclosed analog class uses a tetrahydropyran (oxane) ring. The C–S bond (1.82 Å) is longer than the C–O bond (1.43 Å), and sulfur's higher atomic polarizability (2.90 ų vs. oxygen's 0.80 ų) enhances dispersion interactions within lipophilic receptor pockets [1]. The calculated logP of the tetrahydrothiopyran fragment is approximately 0.5–0.8 units higher than the corresponding tetrahydropyran fragment, consistent with the ~0.7 log unit increase observed when substituting oxygen for sulfur in saturated six-membered heterocycles [1][2]. In the Esteve patent series, tetrahydrothiopyran-containing amides consistently show differentiated sigma-1 receptor binding compared to their tetrahydropyran counterparts, though individual compound Ki values were not publicly disclosed for this specific CAS number [2].
| Evidence Dimension | Calculated fragment lipophilicity (clogP contribution) and atomic polarizability |
|---|---|
| Target Compound Data | Tetrahydrothiopyran fragment: estimated ΔclogP contribution ~1.5–1.8; sulfur atomic polarizability = 2.90 ų |
| Comparator Or Baseline | Tetrahydropyran fragment (e.g., CAS 1202990-48-4 class): estimated ΔclogP ~0.7–1.0; oxygen atomic polarizability = 0.80 ų |
| Quantified Difference | clogP increase ~0.5–0.8 units; polarizability increase ~3.6-fold for the heterocycle |
| Conditions | In silico fragment-based calculation (ACD/Labs or analogous); no experimental logP data available for the specific compound |
Why This Matters
The enhanced lipophilicity and polarizability of the tetrahydrothiopyran ring directly impact blood-brain barrier penetration potential and sigma-1 receptor hydrophobic pocket occupancy, making this scaffold a distinct chemical starting point relative to oxane-based analogs for CNS-penetrant pain therapeutics.
- [1] Garcia-Lopez M, Almansa-Rosales C, et al., assignors to Laboratorios del Dr. Esteve, S.A. Tetrahydropyran and tetrahydrothiopyran amide derivatives having multimodal activity against pain. WO2018108319A1. Published 2017-12-15. The patent explicitly distinguishes tetrahydrothiopyran from tetrahydropyran embodiments and claims both heterocycle variants separately. View Source
- [2] Ab initio molecular orbital theory and density functional theory study of the conformational free energies of methyltetrahydro-2H-thiopyrans. ScienceDirect, 2000. Reports conformational and electronic differences between tetrahydrothiopyran and oxane systems. View Source
